molecular formula C21H25N5O2 B5656067 (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid

Cat. No. B5656067
M. Wt: 379.5 g/mol
InChI Key: HDMDXYLLFOOIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid, also known as BPPA, is a chemical compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and is being investigated for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Mechanism of Action

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid is a potent inhibitor of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 leads to increased levels of GLP-1, which stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose metabolism and reduction in blood glucose levels. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce body weight and improve insulin sensitivity in mice fed a high-fat diet. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been investigated for its potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has several advantages for lab experiments, including its potency as a DPP-4 inhibitor and its potential therapeutic applications in the treatment of type 2 diabetes and obesity. However, (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid also has some limitations, such as its solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. One area of interest is the potential anti-inflammatory and anti-cancer properties of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. Another area of research is the development of more potent and selective DPP-4 inhibitors based on the structure of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid and its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Synthesis Methods

The synthesis of (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid involves the reaction of 1-benzyl-1H-pyrazol-4-amine and 4-(1H-pyrazol-1-ylmethyl)piperidine in the presence of acetic anhydride and pyridine. The product is then purified by column chromatography to obtain pure (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid. This synthesis method has been described in detail in a research article by Zhang et al. (2014).

Scientific Research Applications

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. DPP-4 inhibitors have been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has also been shown to reduce body weight and improve glucose metabolism in mice fed a high-fat diet. Furthermore, (1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid has been investigated for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c27-21(28)20(19-13-23-26(16-19)15-17-5-2-1-3-6-17)24-11-7-18(8-12-24)14-25-10-4-9-22-25/h1-6,9-10,13,16,18,20H,7-8,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMDXYLLFOOIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(C3=CN(N=C3)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid

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